(R)-2-Formamido-2-phenylacetic acid
Description
(R)-2-Formamido-2-phenylacetic acid is a chiral α-amino acid derivative characterized by a formamido (-NHCHO) group attached to the α-carbon of a phenylacetic acid backbone. Such compounds are typically synthesized via amidation or hydrolysis reactions, as seen in related syntheses (e.g., describes amidation of phenylacetyl derivatives). Applications likely include roles as intermediates in pharmaceuticals or chiral building blocks, though specific uses require further study.
Properties
Molecular Formula |
C9H9NO3 |
|---|---|
Molecular Weight |
179.17 g/mol |
IUPAC Name |
2-formamido-2-phenylacetic acid |
InChI |
InChI=1S/C9H9NO3/c11-6-10-8(9(12)13)7-4-2-1-3-5-7/h1-6,8H,(H,10,11)(H,12,13) |
InChI Key |
AZTYHYHSDPMHRA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)NC=O |
Origin of Product |
United States |
Preparation Methods
Direct Formylation of (R)-2-Amino-2-Phenylacetic Acid
The most straightforward route involves formylating the amino group of (R)-2-amino-2-phenylacetic acid. Ambeed outlines a protocol using N,N'-diisopropylcarbodiimide (DIC) and dimethylformamide (DMF) in dichloromethane at 0°C under inert conditions. The reaction proceeds via activation of DMF to form the formylating agent, yielding (R)-2-formamido-2-phenylacetic acid with >90% purity after purification. Key steps include:
-
Reagents : DIC (2 equiv), DMF (10 equiv), MeCN solvent.
-
Conditions : 0°C for 1 hour, followed by reflux in toluene.
-
Workup : Amberlyst 15 and IRA743 resins remove byproducts, yielding the product in 85–92% isolated yield .
Alternative formylation agents include acetic anhydride and triethylamine in aqueous DMF. This method, adapted from ChemicalBook , achieves formylation at room temperature with a 87% yield. However, enantiomeric purity must be verified via chiral HPLC due to potential racemization under acidic conditions .
Stereoselective Synthesis via Asymmetric Induction
Enantioselective routes are critical for obtaining the (R)-configuration. Rebek’s self-replicating system demonstrates asymmetric autoinduction using diketopiperazine catalysts. For example, hydrocyanation of 3-phenoxybenzaldehyde with (R,R)-diketopiperazine yields (S)-cyanohydrin, but reversing the catalyst configuration could theoretically produce the (R)-enantiomer . Key parameters include:
-
Catalyst : (R,R)-10 (2 mol%).
-
Reaction Medium : Acetone/water mixture.
-
Outcome : Up to 92% enantiomeric excess (ee) for (S)-products, suggesting adaptability for (R)-synthesis with mirror-image catalysts .
CoLab reports stereoselective diazotization of L-phenylglycine (S-enantiomer) using NaNO₂ in H₂SO₄/acetone. Adapting this with D-phenylglycine would yield the (R)-2-hydroxy intermediate, which can be oxidized and formylated .
Hydrolysis of Protected Intermediates
Protected precursors like (R)-2-acetamido-2-phenylacetic acid are hydrolyzed to the free amine, followed by formylation. Ambeed describes hydrolysis using 30% hydrochloric acid at 80–95°C, yielding (R)-2-amino-2-phenylacetic acid, which is subsequently formylated.
Comparison of Synthetic Methods
*Theoretical yield based on analogous reactions.
Critical Analysis of Challenges
-
Racemization Risk : Acidic conditions during formylation or hydrolysis may epimerize the α-carbon. Neutral pH and low temperatures (0–25°C) are recommended .
-
Catalyst Availability : Chiral catalysts like (R,R)-diketopiperazine require multi-step synthesis, increasing cost .
-
Purification : Silica gel chromatography or recrystallization from toluene/water is essential to achieve >98% purity .
Industrial-Scale Considerations
Patent CN107417509A details a scalable diazotization-hydrolysis route using cost-effective Cu catalysts and vinylidene chloride. Key optimizations include:
Chemical Reactions Analysis
Types of Reactions: (R)-2-Formamido-2-phenylacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the formamido group to an amine group.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Pharmaceutical Applications
-
Anti-inflammatory Activity :
- (R)-2-Formamido-2-phenylacetic acid has been identified as a selective inhibitor of cyclooxygenase-2 (COX-2), which plays a critical role in inflammatory processes. Studies have shown that it exhibits anti-inflammatory properties at low concentrations, comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like aspirin .
-
Analgesic Properties :
- The compound has demonstrated significant analgesic effects in various animal models. For instance, it has been evaluated using the acetic acid-induced writhing test, which is commonly used to assess analgesic efficacy. Results indicated that this compound effectively reduced pain responses, suggesting its potential as an analgesic agent .
- Antibacterial Activity :
Case Study 1: COX-2 Inhibition
A study focused on evaluating the COX-2 inhibitory activity of various phenylacetic acid derivatives, including this compound. The results demonstrated that this compound inhibited COX-2 activity effectively at concentrations lower than those required for COX-1 inhibition, suggesting a favorable safety profile for anti-inflammatory applications .
Case Study 2: Synthesis of Antimicrobial Agents
In another investigation, researchers synthesized a series of phenylglycine derivatives based on this compound. These compounds were tested for their antibacterial efficacy against Gram-positive and Gram-negative bacteria. The findings revealed promising antibacterial activity, paving the way for further development of new antibiotics derived from this compound .
Comparative Analysis of Applications
| Application | Mechanism of Action | Efficacy Level |
|---|---|---|
| Anti-inflammatory | COX-2 inhibition | Moderate |
| Analgesic | Pain response reduction | High |
| Antibacterial | Synthesis of conjugates with antibacterial properties | Promising |
Mechanism of Action
The mechanism of action of (R)-2-Formamido-2-phenylacetic acid involves its interaction with specific molecular targets. The formamido group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The phenyl ring can also interact with hydrophobic pockets in proteins, affecting their function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table compares (R)-2-Formamido-2-phenylacetic acid with its closest analogs, highlighting substituent effects:
Key Observations:
- Mandelic acid’s hydroxyl group confers acidity (pKa ~3.4), enabling salt formation .
- Stability : Benzamido and acetamido groups offer greater hydrolytic stability than formamido due to steric and electronic effects .
- Biological Relevance: D-Phenylglycine’s amino group is critical in β-lactam antibiotics (e.g., ), while mandelic acid’s hydroxyl group contributes to antimicrobial activity .
Q & A
Basic Research Questions
Q. What enzymatic methods are optimal for synthesizing (R)-2-Formamido-2-phenylacetic acid, and how can reaction conditions be optimized?
- Methodological Answer : The chemoenzymatic synthesis of enantiomerically pure derivatives can be achieved using nitrilase or penicillin amidase as catalysts. For example, nitrilase-mediated synthesis at pH 8 and 20°C for 30 minutes yields high enantiomeric excess (ee) (>99%) . Optimization involves adjusting pH (8–10), temperature (10–30°C), and enzyme loading. Kinetic resolution using penicillin amidase in aqueous media at 30°C for 6 hours is also effective, with downstream acidification (pH 1–2) to precipitate the product .
Q. Which analytical techniques are most reliable for characterizing the purity and chirality of this compound?
- Methodological Answer :
- Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak AD-H) with a mobile phase of hexane/isopropanol (90:10 v/v) to resolve enantiomers. Retention times and peak areas quantify ee .
- NMR Spectroscopy : H and C NMR can confirm structural integrity. The formamido proton resonates at δ 8.2–8.5 ppm, while the α-proton appears as a doublet (δ 4.8–5.2 ppm, J = 6–8 Hz) due to chiral center coupling .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., calculated for CHNO: 194.0692) .
Q. How can researchers assess the stability of this compound under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies by storing the compound at 25°C/60% RH, 40°C/75% RH, and -20°C for 1–6 months. Monitor degradation via HPLC and quantify impurities (e.g., hydrolysis to 2-phenylglycine). Lyophilization in amber vials under nitrogen minimizes hydrolytic decomposition .
Advanced Research Questions
Q. What strategies resolve enantiomeric impurities in this compound during large-scale synthesis?
- Methodological Answer :
- Crystallization-Induced Dynamic Resolution (CIDR) : Use chiral co-solvents (e.g., (R)-mandelic acid) to selectively crystallize the desired enantiomer.
- Enzymatic Kinetic Resolution : Optimize penicillin amidase to hydrolyze the undesired (S)-enantiomer selectively, achieving >98% ee .
- Simulated Moving Bed (SMB) Chromatography : Implement SMB with cellulose-based chiral columns for continuous separation .
Q. How can computational modeling predict the interaction of this compound with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to dock the compound into active sites (e.g., penicillin-binding proteins). The formamido group shows hydrogen bonding with Ser62 and Lys65 residues.
- Molecular Dynamics (MD) Simulations : Run 100-ns MD simulations in GROMACS to assess binding stability. Root-mean-square deviation (RMSD) <2 Å indicates stable interactions .
Q. What experimental designs are recommended for evaluating the in vivo pharmacokinetics of this compound?
- Methodological Answer :
- Animal Studies : Administer 10 mg/kg intravenously to Sprague-Dawley rats. Collect plasma at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
- LC-MS/MS Analysis : Quantify plasma concentrations using a C18 column and MRM transitions (m/z 195 → 148 for the compound; m/z 237 → 194 for internal standard). Calculate pharmacokinetic parameters (t, C, AUC) via non-compartmental analysis .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported enantiomeric excess (ee) values for this compound?
- Methodological Answer :
- Source Evaluation : Compare synthesis protocols (e.g., enzyme source, reaction time). For instance, nitrilase from Alcaligenes faecalis may yield higher ee than Pseudomonas putida .
- Analytical Validation : Cross-validate ee using chiral HPLC and polarimetry. Discrepancies may arise from column aging or improper mobile phase preparation .
- Statistical Analysis : Apply Student’s t-test to determine if differences are significant (p < 0.05). Outliers should be excluded after Grubbs’ test .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
